

# YQ128 versus MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of two prominent NLRP3 inhibitors, **YQ128** and MCC950, based on available experimental data.

### **Mechanism of Action**

Both **YQ128** and MCC950 are small molecule inhibitors that directly target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. MCC950 has been shown to bind to the NACHT domain of NLRP3, interfering with its ATPase activity and locking the protein in an inactive conformation.[1][2] While the precise binding site of **YQ128** on NLRP3 has not been as extensively characterized in the available literature, it is known to selectively inhibit NLRP3-mediated inflammasome activation.[3][4][5][6]

## **In Vitro Potency**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for **YQ128** and MCC950 in various cell-based assays. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.



| Inhibitor                                               | Cell Type                                              | Activator(s)  | IC50    | Reference |
|---------------------------------------------------------|--------------------------------------------------------|---------------|---------|-----------|
| YQ128                                                   | Not Specified                                          | Not Specified | 0.30 μΜ | [3][4]    |
| Mouse<br>Peritoneal<br>Macrophages                      | LPS + ATP                                              | 1.59 μΜ       | [4][6]  |           |
| MCC950                                                  | Mouse Bone<br>Marrow-Derived<br>Macrophages<br>(BMDMs) | LPS + ATP     | 7.5 nM  | [7][8]    |
| Human<br>Monocyte-<br>Derived<br>Macrophages<br>(HMDMs) | LPS + ATP                                              | 8.1 nM        | [7][8]  |           |
| THP-1 cells                                             | Nigericin & MSU                                        | 26 nM & 24 nM | [9]     | _         |
| THP-1 derived macrophages                               | LPS + Nigericin                                        | 0.2 μΜ        | [10]    | _         |

## **Selectivity**

An ideal NLRP3 inhibitor should not affect other inflammasomes. Both **YQ128** and MCC950 have demonstrated high selectivity for the NLRP3 inflammasome.

- YQ128: Studies have shown that YQ128 does not inhibit the NLRC4 or AIM2 inflammasomes.[6]
- MCC950: MCC950 has been extensively profiled and does not inhibit the AIM2, NLRC4, or NLRP1 inflammasomes.[1][11]

## **Pharmacokinetic Properties**

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. The following table compares the available pharmacokinetic parameters for **YQ128** 



#### and MCC950.

| Parameter                     | YQ128             | MCC950                                                |  |
|-------------------------------|-------------------|-------------------------------------------------------|--|
| Species                       | Rat               | Mouse                                                 |  |
| Dose (oral)                   | 20 mg/kg          | 3 mg/kg                                               |  |
| Tmax (oral)                   | 12 h              | 0.25 h                                                |  |
| Cmax (oral)                   | 73 ng/mL          | 11,731 ng/mL                                          |  |
| Oral Bioavailability (F%)     | ~10%              | Not explicitly stated, but shows good oral absorption |  |
| Half-life (t1/2)              | 6.6 h (IV)        | 1.32 h (oral)                                         |  |
| Volume of Distribution (Vdss) | 8.5 L/kg (IV)     | Not available                                         |  |
| Clearance (CLtot)             | 41 mL/min/kg (IV) | Not available                                         |  |
| Reference                     | [4][5][6]         | [9]                                                   |  |

# Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.







### In Vitro NLRP3 Inhibition Assay Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. YQ128 | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YQ128 versus MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2599406#yq128-versus-mcc950-nlrp3-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com